

# A Comprehensive Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane

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## Compound of Interest

Compound Name: 2-(4-Chlorobutyl)-1,3-dioxolane

Cat. No.: B038741

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This document provides an in-depth overview of **2-(4-Chlorobutyl)-1,3-dioxolane**, a key chemical intermediate. It covers its chemical identity, physical properties, synthesis, and applications, with detailed protocols and data presented for practical laboratory use.

## Chemical Identity and Nomenclature

The compound with the structure **2-(4-Chlorobutyl)-1,3-dioxolane** is correctly identified by this name under IUPAC nomenclature. It is also commonly known by its synonym, 5-Chloro-n-valeraldehyde ethylene acetal[1]. The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality of 5-chlorovaleraldehyde.

- IUPAC Name: **2-(4-Chlorobutyl)-1,3-dioxolane**
- Synonym: 5-Chloro-n-valeraldehyde ethylene acetal[1]
- CAS Number: 118336-86-0[1][2][3]
- Molecular Formula: C<sub>7</sub>H<sub>13</sub>ClO<sub>2</sub>[1][2][4]
- Molecular Weight: 164.63 g/mol [1][2][3]

## Physicochemical and Safety Data

Quantitative data for **2-(4-Chlorobutyl)-1,3-dioxolane** has been compiled from various sources to provide a clear reference for handling, storage, and application.

Table 1: Physical and Chemical Properties

| Property                              | Value                | Source |
|---------------------------------------|----------------------|--------|
| Assay                                 | ≥97.0% (GC)          | [1][2] |
| Form                                  | Liquid               | [2]    |
| Boiling Point                         | 56-58 °C at 0.1 mmHg | [2][4] |
| Density                               | 1.109 g/mL at 20 °C  | [2][4] |
| Refractive Index (n <sub>20/D</sub> ) | 1.457                | [2][4] |

| Flash Point | 85.0 °C (185.0 °F) - closed cup |[1] |

Table 2: Safety and Hazard Information

| Identifier               | Description                         | Source |
|--------------------------|-------------------------------------|--------|
| GHS Pictogram            | GHS06 (Skull and Crossbones)        | [1]    |
| Signal Word              | Danger                              | [1]    |
| Hazard Statements        | H301 (Toxic if swallowed)           | [1]    |
| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [1]    |

| Storage Class | 6.1C (Combustible, acute toxic Cat. 3) |[1] |

## Synthesis and Purification

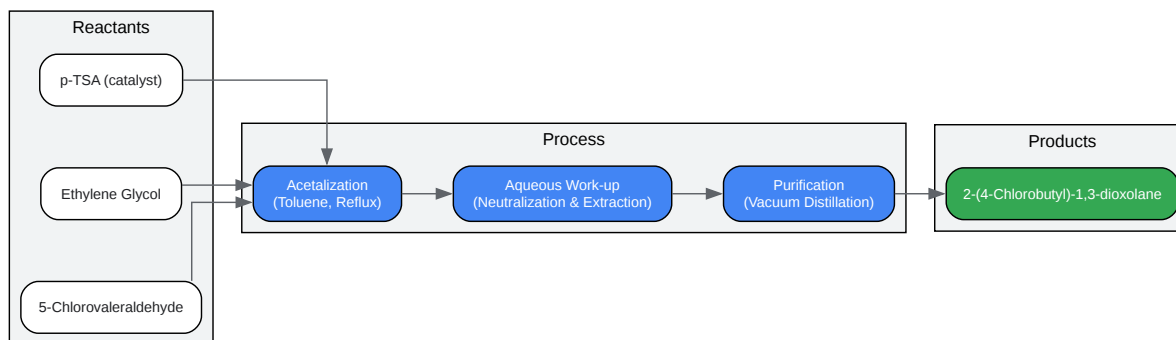
1,3-dioxolanes are heterocyclic acetals typically prepared by the reaction of an aldehyde or ketone with ethylene glycol, often in the presence of an acid catalyst[5]. The synthesis of **2-(4-**

**Chlorobutyl)-1,3-dioxolane** follows this general principle, using 5-chlorovaleraldehyde as the starting material.

This protocol describes a standard acid-catalyzed acetalization reaction.

- **Reaction Setup:** To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chlorovaleraldehyde (1.0 eq), ethylene glycol (1.2 eq), and a non-polar solvent such as toluene.
- **Catalysis:** Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq).
- **Reaction Execution:** Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until the theoretical amount of water has been collected.
- **Work-up:** Cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize the acid catalyst, followed by washing with brine.
- **Isolation:** Separate the organic layer, dry it over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product is purified by vacuum distillation. A key indicator of purity is the absence of a carbonyl (CHO) stretching band in the infrared (IR) spectrum[4]. The fraction collected at 56-58 °C / 0.1 mmHg corresponds to the pure product[2][4].

The logical flow from reactants to the final, purified product is illustrated below.



Synthesis Workflow for 2-(4-Chlorobutyl)-1,3-dioxolane

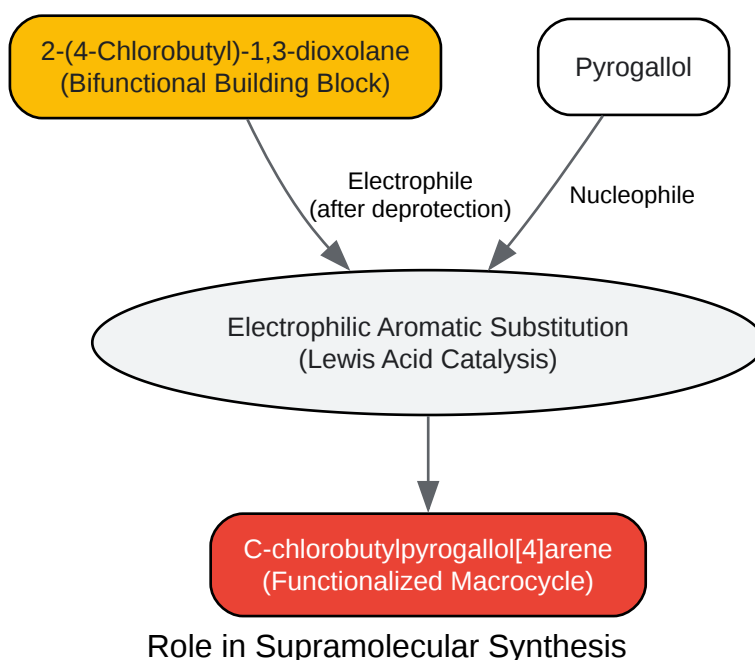
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Caption: A diagram illustrating the synthesis and purification workflow.

## Applications in Organic Synthesis

**2-(4-Chlorobutyl)-1,3-dioxolane** is a valuable bifunctional building block in organic synthesis. The dioxolane moiety protects a reactive aldehyde, while the terminal chloro-group allows for nucleophilic substitution or Grignard reagent formation. A notable application is its use in the synthesis of C-chlorobutylpyrogallol[6]arene, a complex macrocyclic compound[1][2][3][4].

The role of **2-(4-Chlorobutyl)-1,3-dioxolane** as a precursor in the synthesis of functionalized calixarenes highlights its utility.



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Caption: Logical flow from building block to a complex macrocycle.

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## References

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- 4. 2-(4-CHLOROBUTYL)-1,3-DIOXOLANE | 118336-86-0 [amp.chemicalbook.com]
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- 6. 2-(Chloromethyl)-1,3-dioxolane | C<sub>4</sub>H<sub>7</sub>ClO<sub>2</sub> | CID 75727 - PubChem [pubchem.ncbi.nlm.nih.gov]

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